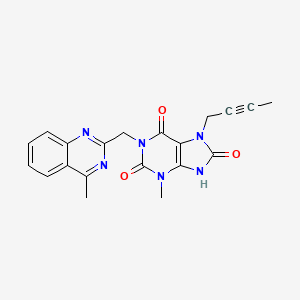

Linagliptin Emp Impurity D

Description

BenchChem offers high-quality Linagliptin Emp Impurity D suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Linagliptin Emp Impurity D including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

Molecular Formula |

C20H18N6O3 |

|---|---|

Molecular Weight |

390.4 g/mol |

IUPAC Name |

7-but-2-ynyl-3-methyl-1-[(4-methylquinazolin-2-yl)methyl]-9H-purine-2,6,8-trione |

InChI |

InChI=1S/C20H18N6O3/c1-4-5-10-25-16-17(23-19(25)28)24(3)20(29)26(18(16)27)11-15-21-12(2)13-8-6-7-9-14(13)22-15/h6-9H,10-11H2,1-3H3,(H,23,28) |

InChI Key |

HCHFTEGIRKLKAR-UHFFFAOYSA-N |

Canonical SMILES |

CC#CCN1C2=C(NC1=O)N(C(=O)N(C2=O)CC3=NC4=CC=CC=C4C(=N3)C)C |

Origin of Product |

United States |

Foundational & Exploratory

Technical Guide: Linagliptin Impurity D (CAS 666816-91-7)

Content Type: In-Depth Technical Whitepaper Subject: Chemical Characterization, Formation Pathways, and Control Strategies for Linagliptin Impurity D[1]

Executive Summary

In the development and manufacturing of Linagliptin (a selective DPP-4 inhibitor), impurity profiling is critical for meeting ICH Q3A/B regulatory thresholds.[1] Linagliptin Impurity D (most commonly designated as CAS 666816-91-7 in industrial catalogs and DMFs) represents a significant process-related intermediate .[1]

Chemically identified as the Boc-protected xanthine intermediate , this compound is the direct nucleophilic precursor used to couple with the quinazoline moiety during the convergent synthesis of Linagliptin.[1] Its presence in the final API indicates incomplete conversion or insufficient downstream purification (deprotection/crystallization).[1]

Critical Nomenclature Note:

-

Primary Identity (This Guide): Boc-Xanthine Intermediate (CAS 666816-91-7).[1]

-

Disambiguation: In specific pharmacopeial contexts (e.g., EP/BP), nomenclature may vary. "Impurity A" typically refers to the S-enantiomer.[1] Some degradation studies may refer to the 8-hydroxy derivative as Impurity D.[1] This guide focuses on the CAS-registered synthetic intermediate 666816-91-7 .[1][][3][4]

Chemical Identity & Properties

The following table details the physicochemical specifications of Linagliptin Impurity D.

| Parameter | Specification |

| Common Name | Linagliptin Impurity D (Boc-Xanthine Intermediate) |

| CAS Number | 666816-91-7 |

| Chemical Name | tert-butyl N-[(3R)-1-[7-(but-2-yn-1-yl)-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl]piperidin-3-yl]carbamate |

| Molecular Formula | C₂₀H₂₈N₆O₄ |

| Molecular Weight | 416.47 g/mol |

| Structural Class | Purine-2,6-dione (Xanthine) Derivative |

| Chirality | R-Enantiomer (Retained from starting material) |

| Solubility | Soluble in DMSO, Methanol, Dichloromethane; Low solubility in water |

Chemical Structure Description

Impurity D consists of a xanthine core (3-methyl-7-butynyl-substituted) linked at the C8 position to a (3R)-3-aminopiperidine ring.[1][4] Crucially, the piperidine amine is protected with a tert-butoxycarbonyl (Boc) group, and the N1 position of the xanthine ring is unsubstituted (contains a proton), distinguishing it from the final Linagliptin structure which has a quinazoline moiety at N1.[1]

Formation & Synthetic Pathway[1][9]

Understanding the origin of Impurity D requires analyzing the convergent synthesis of Linagliptin.[1] Impurity D is not a degradation product but a Starting Material/Intermediate (KSM) that fails to react.[1]

Mechanistic Pathway[1][7]

-

Precursor Synthesis: The synthesis begins with 8-bromo-7-(but-2-yn-1-yl)-3-methylxanthine.[1]

-

Nucleophilic Substitution (SnAr): (R)-3-(Boc-amino)piperidine attacks the C8 position, displacing the bromide.[1] This yields Impurity D (CAS 666816-91-7). [1][][]

-

Coupling (The Critical Step): Impurity D acts as a nucleophile.[1] The N1-H is deprotonated (using a base like K₂CO₃), and it attacks 2-(chloromethyl)-4-methylquinazoline.[1]

-

Deprotection: The Boc group is removed (acid hydrolysis) to yield Linagliptin.[1]

Root Cause of Impurity D in API:

-

Incomplete Coupling: If the N1-alkylation (Step 3) is incomplete, Impurity D remains.[1]

-

Stoichiometric Imbalance: Excess Impurity D relative to the quinazoline alkylating agent.[1]

-

Co-precipitation: Due to structural similarity, Impurity D can co-crystallize with the Boc-Linagliptin intermediate.[1]

Visualization: Synthetic Origin of Impurity D

Figure 1: Synthetic pathway illustrating Impurity D as the stable intermediate prior to Quinazoline coupling.[1]

Analytical Strategy & Detection

Detecting Impurity D requires a method capable of resolving the Boc-protected intermediate from the final API and other process impurities.[1]

HPLC Method Protocol (Reverse Phase)

This protocol is designed to separate the hydrophobic Boc-intermediates from the more polar API.[1]

-

Column: C18 Stationary Phase (e.g., Agilent Zorbax SB-C18, 250 x 4.6 mm, 5 µm).[1]

-

Mobile Phase A: 0.1% Orthophosphoric acid or Ammonium Acetate buffer (pH 4.5).[1]

-

Mobile Phase B: Acetonitrile (ACN).[1]

-

Gradient Profile:

-

Detection: UV at 225 nm (Xanthine core absorption).[1]

-

Retention Logic: Impurity D contains a Boc group and lacks the polar quinazoline nitrogen, making it significantly more hydrophobic (longer retention time) than Linagliptin.[1]

Mass Spectrometry (LC-MS) Identification[1]

-

Ionization: ESI Positive Mode.

-

Parent Ion [M+H]⁺: 417.2 m/z.[1]

-

Fragmentation Pattern:

Control & Purging Strategy

To maintain Impurity D below the ICH Q3A qualification threshold (typically <0.15%), the following control strategies are implemented during Process Optimization.

Stoichiometric Control

Ensure a slight excess of the Quinazoline alkylating agent (1.1 - 1.2 equivalents) relative to Impurity D during the coupling step.[1] This forces the consumption of Impurity D.[1]

Reaction Monitoring (IPC)

Implement an In-Process Control (IPC) using HPLC before the deprotection step.[1]

-

Specification: Unreacted Impurity D must be < 0.5% before adding acid for deprotection.[1]

-

Why? Once deprotection occurs, unreacted Impurity D converts to the "Des-quinazoline" analog, which is much harder to separate from Linagliptin due to similar polarity.[1]

Purging via Crystallization

Impurity D (Boc-protected) has different solubility properties than the final Linagliptin salt.[1]

-

Solvent System: Ethanol/Water or Isopropanol recrystallization.[1]

-

Mechanism: The hydrophobic Boc-group of Impurity D keeps it soluble in the organic mother liquor, while the polar Linagliptin (often formed as a Tosylate or HCl salt) crystallizes out.[1]

References

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 11546173: 3-Methyl-7-(2-butyn-1-yl)-8-[(R)-3-(tertbutyloxycarbonylamino)piperidin-1-yl]-xanthine.[1] Retrieved from [Link][1]

Sources

A Technical Guide to Understanding and Controlling Linagliptin Emp Impurity D in Pharmaceutical Synthesis

Abstract

The development of fixed-dose combination (FDC) therapies, such as those combining Linagliptin and Empagliflozin for the management of type 2 diabetes mellitus, represents a significant advancement in patient care. However, the co-formulation of multiple active pharmaceutical ingredients (APIs) introduces unique challenges in pharmaceutical synthesis and analysis, particularly concerning the formation of interaction products or process-related impurities. This guide provides an in-depth technical examination of a hypothetical, yet plausible, impurity designated "Linagliptin Emp Impurity D." We will explore its chemical identity, potential mechanisms of formation, robust analytical strategies for detection and quantification, and comprehensive control measures essential for ensuring the safety and efficacy of the final drug product, in alignment with global regulatory standards.

Introduction: The Imperative of Impurity Profiling in Fixed-Dose Combinations

Linagliptin, a dipeptidyl peptidase-4 (DPP-4) inhibitor, and Empagliflozin, a sodium-glucose co-transporter 2 (SGLT2) inhibitor, offer complementary mechanisms of action for glycemic control.[1][2] Their combination into a single tablet, marketed as Glyxambi, enhances patient convenience and adherence. The manufacturing of such FDCs requires stringent control over potential impurities, which can arise from the synthesis of individual APIs, degradation over time, or direct interaction between the two APIs.[3][4][5]

According to the International Council for Harmonisation (ICH) guidelines Q3A(R2) and Q3B(R2), any impurity present above the identification threshold must be structurally characterized, and its potential impact on patient safety must be evaluated.[6][7][8] This process, known as impurity profiling, is a cornerstone of modern drug development and manufacturing.[5]

For the purpose of this guide, "Linagliptin Emp Impurity D" is defined as a hypothetical process-related impurity formed through a cross-reaction between a reactive intermediate from one API's synthesis and the final structure of the other API. Specifically, we will posit that it is formed by the N-alkylation of the primary amine on Linagliptin's aminopiperidine ring by a reactive chloromethyl intermediate used in the synthesis of the quinazoline moiety of a Linagliptin-related compound, representing a plausible synthetic byproduct. While a specific impurity named "Linagliptin Emp Impurity D" is not extensively documented in public literature, a compound known as Linagliptin Impurity D is identified as 7-(But-2-yn-1-yl)-8-hydroxy-3-methyl-1-((4-methylquinazolin-2-yl)methyl)-3,7-dihydro-1H-purine-2,6-dione, an impurity related to Linagliptin itself.[9] This guide will focus on the principles of managing a cross-product or process-related impurity, using our hypothetical structure as a practical model.

The Genesis of an Impurity: Chemical Identity and Formation Pathways

Understanding the origin of an impurity is the first step toward controlling it. The formation of impurities can occur via several mechanisms, including hydrolysis, oxidation, and side reactions during synthesis.[10]

Postulated Structure of Linagliptin Emp Impurity D

We will hypothesize that "Linagliptin Emp Impurity D" is formed from the reaction of Linagliptin with 2-(chloromethyl)-4-methylquinazoline, a key intermediate in one of the synthetic routes of Linagliptin itself.[11] This scenario represents a common challenge where an excess or unreacted starting material from one step reacts with the final product, leading to a structurally similar impurity.

Causality of Formation: A Mechanistic Perspective

The primary amine of the (R)-3-aminopiperidinyl group on Linagliptin is a potent nucleophile.[11] The 2-(chloromethyl)-4-methylquinazoline intermediate contains a highly electrophilic benzylic chloride. A nucleophilic substitution reaction (SN2) between these two species can lead to the formation of a new carbon-nitrogen bond, resulting in the impurity.

This reaction is plausible under conditions where:

-

There is an incomplete reaction or carry-over of the 2-(chloromethyl)-4-methylquinazoline intermediate.

-

The reaction conditions (e.g., elevated temperature, presence of a base) in a subsequent step facilitate this side reaction.

Caption: Hypothetical formation of Linagliptin Emp Impurity D.

Analytical Characterization and Quantification

A robust, validated analytical method is required to detect, identify, and quantify impurities at trace levels.[8] For complex mixtures containing multiple APIs and their potential impurities, High-Performance Liquid Chromatography (HPLC) is the technique of choice.[12][13]

Method Development Strategy: Reverse-Phase HPLC

A stability-indicating Reverse-Phase HPLC (RP-HPLC) method is the gold standard for impurity profiling. The goal is to achieve adequate resolution between the two main APIs (Linagliptin and Empagliflozin), any known impurities, and the target "Linagliptin Emp Impurity D."

Expert Insight: The choice of a C18 column is a common starting point due to its versatility.[12][14] However, for separating structurally similar compounds, a phenyl-hexyl or a pentafluorophenyl (PFP) column might offer alternative selectivity. Gradient elution is typically necessary to resolve early-eluting polar compounds and later-eluting non-polar impurities within a reasonable runtime.

Step-by-Step Protocol: HPLC Method for Impurity Profiling

This protocol is a representative method that must be validated according to ICH Q2(R1) guidelines for specificity, linearity, accuracy, precision, and robustness.

-

Preparation of Solutions:

-

Mobile Phase A: Prepare a 0.1% solution of orthophosphoric acid in HPLC-grade water.

-

Mobile Phase B: Acetonitrile.

-

Diluent: A mixture of water and acetonitrile (50:50 v/v).

-

Standard Solution: Prepare a solution of Linagliptin and Empagliflozin reference standards at a known concentration (e.g., 100 µg/mL).

-

Impurity Standard: Prepare a stock solution of synthesized "Linagliptin Emp Impurity D" reference standard.

-

Sample Solution: Prepare the drug product sample to achieve a similar concentration as the standard solution.

-

-

Chromatographic Conditions:

-

Column: C18, 250 mm x 4.6 mm, 5 µm particle size.[12]

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 40 °C.

-

Detection Wavelength: 230 nm (a wavelength where both APIs and expected impurities have reasonable absorbance).[13]

-

Injection Volume: 10 µL.

-

Gradient Program:

-

Start with a higher percentage of Mobile Phase A.

-

Gradually increase the percentage of Mobile Phase B to elute the less polar compounds.

-

Include a re-equilibration step at the end of the run.

-

-

Data Presentation: Typical Chromatographic Parameters

| Compound | Retention Time (min) (Approx.) | Relative Retention Time (RRT) vs. Linagliptin |

| Empagliflozin | 4.5 | 0.64 |

| Linagliptin | 7.0 | 1.00 |

| Linagliptin Emp Impurity D | 9.2 | 1.31 |

Note: Retention times are illustrative and will vary based on the specific HPLC system and conditions.

Structural Elucidation: The Role of Mass Spectrometry

For novel or unknown impurities, HPLC alone is insufficient. Coupling liquid chromatography with mass spectrometry (LC-MS) is essential for structural elucidation. High-resolution mass spectrometry (HRMS) provides an accurate mass measurement, allowing for the determination of the elemental composition. Tandem mass spectrometry (MS/MS) fragments the impurity, providing structural clues that help piece together the final structure.

Caption: Workflow for impurity identification and quantification.

Control Strategies in Pharmaceutical Manufacturing

Controlling impurities is a multi-faceted endeavor that spans the entire manufacturing process, from raw material sourcing to final product packaging.[4][10]

Process Optimization and Control

The most effective way to control a process-related impurity is to prevent its formation. This involves:

-

Stoichiometric Control: Ensuring the precise molar ratios of reactants to minimize unreacted starting materials.

-

Reaction Kinetics: Optimizing temperature, pressure, and reaction time to favor the desired reaction over side reactions.

-

Purification Steps: Implementing robust purification techniques like crystallization or chromatography to remove intermediates and impurities effectively.[3]

Expert Insight: A Quality by Design (QbD) approach is invaluable here. By systematically studying the impact of process parameters on the formation of "Linagliptin Emp Impurity D," a design space can be established where the impurity is consistently maintained below the qualification threshold.

Setting Specification Limits

The acceptable limit for an impurity is determined by ICH guidelines and is based on the maximum daily dose of the drug.[15]

-

Reporting Threshold: The level above which an impurity must be reported in a regulatory submission.

-

Identification Threshold: The level above which the structure of the impurity must be determined.

-

Qualification Threshold: The level above which the biological safety of the impurity must be established. For a drug with a maximum daily dose of over 2g, this is 0.05%. For doses less than 2g/day, the threshold is the lower of 0.15% or 1.0 mg total daily intake.

Decision Tree for Impurity Control

Caption: Decision-making process for impurity control.

Conclusion

The management of impurities like the hypothetical "Linagliptin Emp Impurity D" is a critical scientific and regulatory challenge in the development of fixed-dose combination products. It demands a profound understanding of synthetic organic chemistry, advanced analytical sciences, and a robust quality management system. By integrating mechanistic understanding with rigorous analytical characterization and proactive process control, pharmaceutical scientists can ensure that combination therapies like Linagliptin and Empagliflozin are not only effective but also consistently safe for patients.

References

-

Isolation, characterization and cumulative quantification approach for nine organic impurities in empagliflozin and Linagliptin drugs. (n.d.). International Journal of Applied Pharmaceutics. Retrieved February 6, 2026, from [Link]

-

Mishra, P., & Panda, S. S. (2023). Stability Indicating Assay of Empagliflozin and Linagliptin. Journal of Chemical Health Risks, 13(6), 2589-2597. Retrieved February 6, 2026, from [Link]

-

Huang, Y., He, X., Wu, T., & Zhang, F. (2016). Synthesis and Characterization of Process-Related Impurities of Antidiabetic Drug Linagliptin. Molecules, 21(11), 1462. Retrieved February 6, 2026, from [Link]

-

RxList. (2022, April 25). Empagliflozin-Linagliptin: Side Effects, Uses, Dosage, Interactions, Warnings. Retrieved February 6, 2026, from [Link]

-

DeFronzo, R. A., Lewin, A., Salsali, A., et al. (2015). Empagliflozin/linagliptin single-tablet combination: first-in-class treatment option. Clinical Pharmacology & Therapeutics, 98(4), 394-405. Retrieved February 6, 2026, from [Link]

-

RxList. (n.d.). Glyxambi (Empagliflozin and Linagliptin Tablets): Side Effects, Uses, Dosage, Interactions, Warnings. Retrieved February 6, 2026, from [Link]

-

ResearchGate. (n.d.). Chromatogram obtained for linagliptin and impurities under optimized... Retrieved February 6, 2026, from [Link]

-

St Mary's College of Pharmacy. (n.d.). Development and validation of stability indicating RP-HPLC method for simultaneous estimation of empagliflozine and linagliptin. Retrieved February 6, 2026, from [Link]

-

Drugs.com. (n.d.). Empagliflozin/linagliptin Disease Interactions. Retrieved February 6, 2026, from [Link]

-

Yadav, C. H., & Mallibabu, A. (2022). RP-LC Method in Gradient mode for Combined Quantification of Metformin, Linagliptin, and Empagliflozin in Combination Tablets. Journal of Medicinal and Chemical Sciences, 5(6), 1018-1025. Retrieved February 6, 2026, from [Link]

-

Fierce Biotech. (2014, June 15). Type 2 Diabetes: Investigational Empagliflozin/Linagliptin Combination Tablet Showed Reduction in Blood Glucose in Two Phase III Trials. Retrieved February 6, 2026, from [Link]

-

Drugs.com. (n.d.). Empagliflozin/linagliptin Interactions. Retrieved February 6, 2026, from [Link]

-

Jaiswal, S. H., et al. (2017). Validated HPLC method for determination of impurities in Dienogest drug substances. World Journal of Pharmaceutical Research, 6(7), 1025-1037. Retrieved February 6, 2026, from [Link]

-

A NEW STABILITY INDICATING HPLC METHOD FOR SIMULTANEOUS DETERMINATION OF RELATED SUBSTANCES IN METFORMIN HYDROCHLORIDE, EMPAGLIF. (2022). Neuroquantology, 20(18), 1697-1714. Retrieved February 6, 2026, from [Link]

-

International Council for Harmonisation. (n.d.). Quality Guidelines. Retrieved February 6, 2026, from [Link]

- Google Patents. (n.d.). WO2019219620A1 - Intermediates and processes for the preparation of linagliptin and its salts.

-

Wang, X. J., et al. (2014). Efficient Synthesis of Empagliflozin, an Inhibitor of SGLT-2, Utilizing an AlCl3-Promoted Silane Reduction of a β-Glycopyranoside. Organic Letters, 16(15), 4090-4093. Retrieved February 6, 2026, from [Link]

-

European Medicines Agency. (n.d.). Glyxambi, INN-empagliflozin/linagliptin. Retrieved February 6, 2026, from [Link]

-

Pharmaguideline. (2025, April 11). Resolving API Impurity Issues in Drug Development. Retrieved February 6, 2026, from [Link]

-

ResearchGate. (2025, October 15). (PDF) Synthesis and Characterization of Process-Related Impurities of Antidiabetic Drug Linagliptin. Retrieved February 6, 2026, from [Link]

-

European Medicines Agency. (2006, October 1). ICH Q3A (R2) Impurities in new drug substances - Scientific guideline. Retrieved February 6, 2026, from [Link]

-

ResearchGate. (n.d.). Chromatogram of linagliptin and empagliflozin from (a) raw material, (b) Empacoza plus tablet, and (c) Glyxambi tablet. Retrieved February 6, 2026, from [Link]

-

International Journal of Scientific Development and Research. (n.d.). Forced Degradation Studies on Empagliflozin Tablets and Empagliflozin (Raw Material). Retrieved February 6, 2026, from [Link]

- Google Patents. (n.d.). US20160318965A1 - Process for the Preparation of Empagliflozin.

-

U.S. Food and Drug Administration. (n.d.). Reference ID: 3694657. Retrieved February 6, 2026, from [Link]

-

Synform. (2014). Synthesis of SGLT-2 Inhibitor Empagliflozin. Synfacts, 10(10), 1128. Retrieved February 6, 2026, from [Link]

-

ResearchGate. (n.d.). Synthesis of linagliptin (1). Conditions: (a) HCl, 1,4-dioxane, 6 °C... Retrieved February 6, 2026, from [Link]

-

Synchemia. (n.d.). Linagliptin Impurity D. Retrieved February 6, 2026, from [Link]

-

ICH. (2023, October 17). ICH Q3 Guidelines. Retrieved February 6, 2026, from [Link]

- Google Patents. (n.d.). CN105936634A - Synthetic method of linagliptin.

-

The control of API impurities - A critical issue to the pharmaceutical industry. (n.d.). Retrieved February 6, 2026, from [Link]

- Google Patents. (n.d.). EP2468749A1 - Process for the preparation of Linagliptin.

-

PubChem. (n.d.). Empagliflozin; Linagliptin. Retrieved February 6, 2026, from [Link]

-

WIPO Patentscope. (n.d.). 107652278 Synthesis process for empagliflozin. Retrieved February 6, 2026, from [Link]

-

International Council for Harmonisation. (2006, October 25). ICH HARMONISED TRIPARTITE GUIDELINE - IMPURITIES IN NEW DRUG SUBSTANCES Q3A(R2). Retrieved February 6, 2026, from [Link]

-

Scribd. (n.d.). ICH Q3A & Q3B Summary. Retrieved February 6, 2026, from [Link]

-

Pharmaeli. (2025, April 2). How To Control Impurities In Pharmaceuticals: Get Mastery In 11 Minutes With 21+ FAQs. Retrieved February 6, 2026, from [Link]

-

Synthesis of Related Substances of Linagliptin. (2025, July 17). Retrieved February 6, 2026, from [Link]

-

Skibiński, R., et al. (2024). Identification and Structural Characterization of Degradation Products of Linagliptin by Mass Spectrometry Techniques. Molecules, 29(5), 1023. Retrieved February 6, 2026, from [Link]

-

da Silva, A. F., et al. (2024). Impurities in Active Pharmaceutical Ingredients and Drug Products: A Critical Review. Journal of Pharmaceutical Sciences, 113(1), 1-15. Retrieved February 6, 2026, from [Link]

- Google Patents. (n.d.). US20190202814A1 - Processes for preparation of empagliflozin.

-

WORLD JOURNAL OF PHARMACEUTICAL RESEARCH. (n.d.). Retrieved February 6, 2026, from [Link]

Sources

- 1. accessdata.fda.gov [accessdata.fda.gov]

- 2. Empagliflozin; Linagliptin | C48H55ClN8O9 | CID 85364159 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Resolving API Impurity Issues in Drug Development | Pharmaguideline [pharmaguideline.com]

- 4. fbpharmtech.com [fbpharmtech.com]

- 5. oceanicpharmachem.com [oceanicpharmachem.com]

- 6. ICH Official web site : ICH [ich.org]

- 7. ICH Q3A (R2) Impurities in new drug substances - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]

- 8. database.ich.org [database.ich.org]

- 9. synchemia.com [synchemia.com]

- 10. pharmaguru.co [pharmaguru.co]

- 11. Synthesis and Characterization of Process-Related Impurities of Antidiabetic Drug Linagliptin - PMC [pmc.ncbi.nlm.nih.gov]

- 12. jchr.org [jchr.org]

- 13. stmaryscollegeofpharmacy.ac.in [stmaryscollegeofpharmacy.ac.in]

- 14. jmchemsci.com [jmchemsci.com]

- 15. scribd.com [scribd.com]

Methodological & Application

Application Note: A Robust LC-MS Protocol for the Characterization of Linagliptin Impurities

Abstract

This application note provides a comprehensive and robust Liquid Chromatography-Mass Spectrometry (LC-MS) protocol for the identification and characterization of impurities in Linagliptin active pharmaceutical ingredient (API). Linagliptin, a dipeptidyl peptidase-4 (DPP-4) inhibitor, is a widely used medication for the management of type 2 diabetes mellitus.[1][2] Ensuring the purity of Linagliptin is critical for its safety and efficacy.[1][3] This document outlines a detailed methodology, including forced degradation studies, to identify potential process-related and degradation impurities, in alignment with the principles of the International Council for Harmonisation (ICH) guidelines.[3][4] The protocol leverages the sensitivity and specificity of modern LC-MS instrumentation to provide a reliable and efficient workflow for researchers, scientists, and drug development professionals.

Introduction: The Criticality of Impurity Profiling in Linagliptin

Linagliptin's chemical structure, while effective in its therapeutic action, is susceptible to degradation under certain conditions, primarily acidic and oxidative stress.[3][5][6][7] The presence of impurities, whether they originate from the manufacturing process or as degradation products, can potentially impact the drug's quality, safety, and efficacy.[1][3] Therefore, a thorough understanding and control of these impurities are paramount. Regulatory bodies, such as the FDA and EMA, mandate stringent control over impurities in pharmaceutical products. This necessitates the development and validation of highly sensitive and specific analytical methods for their detection and characterization. LC-MS has emerged as the gold standard for this purpose, offering the chromatographic separation power of HPLC and UPLC coupled with the mass-resolving capabilities and structural elucidation potential of mass spectrometry.[1][8]

This application note details a comprehensive approach to Linagliptin impurity profiling, from forced degradation studies to the interpretation of mass spectral data. The provided protocols are designed to be a self-validating system, ensuring trustworthiness and reproducibility in your laboratory.

Experimental Workflow for Linagliptin Impurity Characterization

The overall workflow for the characterization of Linagliptin impurities is a multi-step process that begins with stress testing to intentionally generate degradation products. This is followed by LC-MS analysis for separation and detection, and finally, data analysis for structural elucidation.

Sources

- 1. Identification and Structural Characterization of Degradation Products of Linagliptin by Mass Spectrometry Techniques [mdpi.com]

- 2. Synthesis and Characterization of Process-Related Impurities of Antidiabetic Drug Linagliptin - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. wjpr.s3.ap-south-1.amazonaws.com [wjpr.s3.ap-south-1.amazonaws.com]

- 5. scitechnol.com [scitechnol.com]

- 6. Identification and Structural Characterization of Degradation Products of Linagliptin by Mass Spectrometry Techniques - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Bot Verification [rasayanjournal.co.in]

Application Note: Strategic Mobile Phase Optimization for Linagliptin Impurity Profiling

Executive Summary

This application note details the systematic optimization of mobile phases for the High-Performance Liquid Chromatography (HPLC) separation of Linagliptin (LGP) and its critical impurities, including process-related substances and the S-enantiomer. Linagliptin, a xanthine-based dipeptidyl peptidase-4 (DPP-4) inhibitor, possesses basic functional groups that make it prone to severe peak tailing and retention variability due to secondary silanol interactions.

This guide moves beyond generic "recipes" to explain the physicochemical logic driving mobile phase selection. We present two distinct, validated protocols:

-

Gradient RP-HPLC for comprehensive impurity profiling (Related Substances).

-

Chiral RP-HPLC for the specific isolation of the S-Linagliptin enantiomer.

Scientific Foundation & Analyte Chemistry

Linagliptin Profile:

-

Chemical Nature: Weakly basic (contains piperidine and quinazoline moieties).

-

Critical Challenge: The basic nitrogen atoms interact strongly with free silanol groups on silica-based columns, leading to peak tailing and poor resolution of closely eluting polar impurities.

-

Impurity Landscape:

The Optimization Logic (Expertise & Causality)

1. pH Control (The "Silanol Suppression" Effect): Operating at a pH significantly lower than the pKa of the basic groups (typically pH 2.5–3.0) ensures that both the analyte and the silanol groups are protonated. However, since silanols have a pKa ~3.5-4.5, working at pH 2.5 keeps them largely neutral, minimizing cation-exchange interactions.

-

Decision: We utilize Potassium Dihydrogen Phosphate (KH₂PO₄) adjusted to pH 2.5 . This provides high buffer capacity and excellent peak symmetry.

2. Silanol Blockers: Even at low pH, some residual silanol activity persists.

-

Decision: The addition of Triethylamine (TEA) or Diethylamine (DEA) acts as a competitive base, saturating active sites on the column and sharpening the Linagliptin peak.

3. Organic Modifier Selectivity:

-

Acetonitrile (ACN): Provides lower backpressure and sharper peaks but can lack selectivity for positional isomers.

-

Methanol (MeOH): Protic solvent that offers different selectivity due to hydrogen bonding capabilities.

-

Decision: A binary gradient or a ternary mixture (Buffer/ACN/MeOH) is optimal to resolve the complex mixture of hydrophobic process impurities and polar degradants.

Visualization: Method Development Workflow

The following diagram illustrates the decision matrix for selecting the appropriate mobile phase strategy based on the specific impurity profile.

Caption: Decision matrix for selecting between Gradient RP-HPLC (Related Substances) and Chiral Mode based on impurity type.

Protocol A: Related Substances (Gradient RP-HPLC)

This protocol is the "workhorse" method for quantifying degradation products and process impurities. It utilizes a C18 stationary phase with a specific buffer system to ensure peak symmetry.

Chromatographic Conditions[1][2][3][4][5][6][7][8][9][10][11][12]

| Parameter | Specification | Rationale |

| Column | C18 (e.g., Kromasil C18, 250 x 4.6 mm, 5 µm) | High surface area for retaining polar degradants. |

| Flow Rate | 1.0 mL/min | Standard flow for optimal van Deemter efficiency on 5µm particles. |

| Detection | UV @ 225 nm | Max absorption for the xanthine core; high sensitivity for impurities. |

| Temperature | 30°C ± 2°C | Controls mass transfer kinetics; improves reproducibility. |

| Injection Vol | 10 - 20 µL | Dependent on sensitivity requirements (LOQ). |

Mobile Phase Composition[1][2][3][4][6][7][8][9][10][13]

-

Buffer Preparation (Mobile Phase A):

-

Dissolve 2.72 g of Potassium Dihydrogen Phosphate (

) in 1000 mL of Milli-Q water. -

Add 1.0 mL of Triethylamine (TEA).

-

Adjust pH to 2.5 ± 0.05 using Orthophosphoric Acid (85%).

-

Filter through a 0.45 µm membrane filter.[3]

-

Note: The TEA acts as a silanol blocker, while the low pH suppresses ionization of acidic silanols.

-

-

Organic Phase (Mobile Phase B):

-

Acetonitrile : Methanol (70 : 30 v/v).[3]

-

Note: Mixing MeOH with ACN modulates solvent strength and selectivity.

-

Gradient Program[10][12]

| Time (min) | Mobile Phase A (%) | Mobile Phase B (%) | Event |

| 0.0 | 75 | 25 | Initial equilibration |

| 5.0 | 75 | 25 | Isocratic hold for polar degradants |

| 25.0 | 40 | 60 | Linear ramp to elute Linagliptin |

| 40.0 | 20 | 80 | Wash step for hydrophobic process impurities |

| 45.0 | 20 | 80 | Hold |

| 45.1 | 75 | 25 | Return to initial |

| 55.0 | 75 | 25 | Re-equilibration |

Protocol B: Enantiomeric Separation (Chiral HPLC)[8]

Separating the S-isomer from the R-isomer (Linagliptin) requires a chiral selector.[2] Standard C18 columns cannot achieve this.

Chromatographic Conditions[1][2][3][4][5][6][7][8][9][10][11][12]

| Parameter | Specification | Rationale |

| Column | Chiralpak IA-3 or AD-H (Amylose tris(3,5-dimethylphenylcarbamate)) | Amylose-based selectors provide the specific cavity size for Linagliptin. |

| Mode | Isocratic | Gradient is rarely used in chiral separations to maintain constant selector environment. |

| Flow Rate | 0.5 - 1.0 mL/min | Lower flow rate often improves chiral resolution ( |

| Detection | UV @ 225 nm | Consistent with the achiral method. |

Mobile Phase Composition[1][2][3][4][6][7][8][9][10][13]

-

Solvent Mixture:

-

Ethanol : Methanol : Monoethanolamine (MEA) or Diethylamine (DEA).

-

Ratio: 60 : 40 : 0.1 (v/v/v).[4]

-

-

Preparation:

-

Mix HPLC grade Ethanol and Methanol.

-

Add 0.1% DEA or MEA.

-

Degas by sonication for 10 minutes.

-

Critical Note: The basic additive (DEA/MEA) is mandatory. Without it, the basic Linagliptin will adsorb to the silica support of the chiral column, resulting in broad, tailing peaks and loss of chiral recognition.

-

Logic of Impurity Separation (Pathway Diagram)

Understanding where impurities elute helps in troubleshooting.

Caption: Elution order of Linagliptin and its impurities under the optimized Protocol A gradient.

Troubleshooting & Validation Criteria

System Suitability Parameters (Acceptance Criteria)

To ensure the method is trustworthy (Self-Validating), every run must meet these criteria:

-

Resolution (

): > 2.0 between Linagliptin and the nearest impurity. -

Tailing Factor (

): < 1.5 for the Linagliptin peak (Crucial indicator of mobile phase pH/TEA effectiveness). -

Theoretical Plates (

): > 5000. -

Precision: %RSD of peak area < 2.0% (n=6).

Common Issues & Fixes

-

Drifting Retention Times: Check the pH of the phosphate buffer. A shift of 0.1 pH units can significantly alter retention for basic drugs. Ensure the column temperature is stable.

-

Peak Tailing > 1.5: The column silanols are active.

-

Fix 1: Freshly prepare mobile phase with accurate TEA concentration.

-

Fix 2: Replace the column (older columns lose end-capping).

-

-

Baseline Noise: Often caused by poor quality water or contaminated TEA. Use HPLC-grade reagents only.

References

-

International Journal of Pharmacy and Pharmaceutical Research (IJPPR). "Development and Validation of Novel Stability-Indicating RP-HPLC Method for Determination of Linagliptin." Human Journals, 2020.[5] Link

-

Journal of Emerging Technologies and Innovative Research (JETIR). "Method Development and Validation of Linagliptin by Using RP-HPLC Technique." JETIR, 2025.[3] Link

-

Rasāyan Journal of Chemistry. "Impurity Profiling, Stability Indicating Method Development and Validation of Linagliptin." Rasāyan J. Chem., Vol. 16, No. 4, 2023.[6] Link

-

National Institutes of Health (NIH) / PMC. "Analytical Enantio-Separation of Linagliptin... by Applying Two-Level Factorial Design." PMC, 2016.[1] Link

-

American Journal of Analytical Chemistry. "A New and Enantioselective Chromatographic Method for Linagliptin on Amylose Coated Chiral Stationary Phase." SciRP, 2016. Link

-

Oxford Academic / Journal of Chromatographic Science. "Stability-Indicating HPLC-DAD Method for the Determination of Linagliptin in Tablet Dosage Form." Oxford Academic. Link

Sources

- 1. Analytical Enantio-Separation of Linagliptin in Linagliptin and Metformin HCl Dosage Forms by Applying Two-Level Factorial Design - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A New and Enantioselective Chromatographic Method for Linagliptin on Amylose Coated Chiral Stationary Phase [scirp.org]

- 3. jetir.org [jetir.org]

- 4. researchgate.net [researchgate.net]

- 5. ijppr.humanjournals.com [ijppr.humanjournals.com]

- 6. Bot Verification [rasayanjournal.co.in]

Application Note: UV Detection Strategies for Linagliptin Impurity D (N-Boc Intermediate)

Abstract & Scope

In the synthesis and stability profiling of Linagliptin (a DPP-4 inhibitor), the control of process-related impurities is critical for regulatory compliance (ICH Q3A/Q3B).[][2] Impurity D , identified as the N-Boc protected intermediate (tert-butyl N-[(3R)-1-(7-but-2-ynyl-3-methyl-2,6-dioxopurin-8-yl)piperidin-3-yl]carbamate), represents a persistent process impurity that must be controlled at trace levels.[][2]

This guide provides a validated protocol for the UV detection of Impurity D. Unlike generic methods, this protocol addresses the specific chromophoric similarities between the parent drug and the impurity, optimizing wavelength selection to balance sensitivity (LOD) with selectivity .

Chemical Background & Chromophore Analysis[1]

To select the optimal detection wavelength, one must understand the structural relationship between Linagliptin and Impurity D.

-

Linagliptin (

): Contains a xanthine core fused with a quinazoline moiety.[][2][3][4] These aromatic systems are the primary chromophores responsible for UV absorption. -

Impurity D (

): Structurally identical to Linagliptin except for the presence of a tert-butyloxycarbonyl (Boc) protecting group on the piperidine amine.[][2]

Key Insight: The Boc group itself has negligible UV absorption above 210 nm. Therefore, the UV spectrum of Impurity D is dominated by the same xanthine/quinazoline chromophores as Linagliptin. This results in a spectral overlap where

Data Table 1: Physicochemical Properties[2][5]

| Compound | Chemical Name | MW ( g/mol ) | Key Chromophores | ||

| Linagliptin | (R)-8-(3-aminopiperidin-1-yl)-7-(but-2-yn-1-yl)-3-methyl-1-((4-methylquinazolin-2-yl)methyl)-1H-purine-2,6(3H,7H)-dione | 472.54 | Xanthine, Quinazoline | 225 nm | 294 nm |

| Impurity D | N-Boc Linagliptin Intermediate | 572.66 | Xanthine, Quinazoline | 225 nm | 294 nm |

Wavelength Selection Logic

The choice between 225 nm and 294 nm dictates the method's performance characteristics.

Pathway 1: High Sensitivity (225 nm)[1][2]

-

Mechanism: Exploits the strong

transitions of the aromatic systems. -

Advantage: Maximum absorbance. Ideal for trace quantification (LOQ < 0.05%).

-

Risk: Susceptible to solvent cut-off noise (if using Methanol) and interference from non-specific matrix components.[][2]

-

Recommendation: Use for Impurity Profiling and Release Testing .

Pathway 2: High Selectivity (294 nm)[1][2]

-

Mechanism: Targets the

transitions specific to the conjugated xanthine system. -

Advantage: Very clean baseline; highly specific to the drug scaffold.

-

Risk: Lower molar absorptivity (

40-50% of the response at 225 nm), potentially compromising LOQ for trace impurities.[][2] -

Recommendation: Use for Assay and Dissolution Testing .

Theoretical Relative Response Factor (RRF)

Since the chromophore is conserved, the RRF can be estimated by the ratio of molecular weights, assuming molar absorptivity (

Figure 1: Decision matrix for selecting UV wavelengths based on analytical requirements.

Experimental Protocol: Trace Analysis of Impurity D

This protocol is optimized for the separation of the hydrophobic Impurity D (N-Boc) from the polar parent Linagliptin.[]

Equipment & Reagents[6][7]

-

HPLC System: Agilent 1260/1290 or Waters Alliance (Quaternary Pump preferred).

-

Detector: PDA (Photodiode Array) or VWD.

-

Column: C18 Stationary Phase (e.g., Inertsil ODS-3V or Symmetry C18),

.[]-

Reasoning: A standard C18 is sufficient; Impurity D is significantly more retained than Linagliptin due to the lipophilic Boc group.

-

-

Solvents: Acetonitrile (HPLC Grade), Potassium Dihydrogen Phosphate (

), Orthophosphoric Acid (85%).

Chromatographic Conditions[6][8]

| Parameter | Setting | Notes |

| Mobile Phase A | Buffer: 20mM | pH 4.5 ensures stability of the Boc group (acid labile < pH 2).[][2] |

| Mobile Phase B | Acetonitrile : Methanol (70:[][2]30) | High organic strength required to elute Impurity D. |

| Flow Rate | 1.0 mL/min | Standard flow for 4.6mm ID columns. |

| Column Temp | 30°C | Controls viscosity and retention reproducibility. |

| Injection Vol | 10 - 20 | Higher volume improves LOQ for impurities.[][2] |

| Detection | 225 nm (Bandwidth 4 nm) | Reference: 360 nm (100 nm) if using PDA.[] |

Gradient Program

Impurity D is less polar than Linagliptin. A gradient is required to elute it within a reasonable runtime.

| Time (min) | % Mobile Phase A | % Mobile Phase B | Event |

| 0.0 | 70 | 30 | Equilibration |

| 5.0 | 70 | 30 | Isocratic hold for Linagliptin |

| 25.0 | 20 | 80 | Linear ramp to elute Impurity D |

| 30.0 | 20 | 80 | Wash |

| 31.0 | 70 | 30 | Re-equilibration |

| 40.0 | 70 | 30 | End |

-

Expected Retention:

Standard Preparation

-

Stock Solution (Impurity D): Dissolve 5 mg of Impurity D Reference Standard in 50 mL of Acetonitrile (0.1 mg/mL).

-

Stock Solution (Linagliptin): Dissolve 50 mg of Linagliptin API in 50 mL of Diluent (0.1% Phosphoric acid : ACN, 50:50).

-

System Suitability Solution: Spike Linagliptin stock with Impurity D stock to achieve a concentration of 0.15% (w/w) relative to Linagliptin.

Method Validation & Performance Criteria

To ensure the trustworthiness of the results, the method must meet the following criteria (aligned with USP <621>).

System Suitability

-

Resolution (

): Not critical between Linagliptin and Impurity D (wide separation), but critical between Linagliptin and any early eluting polar impurities (e.g., N-acetyl impurity). -

Tailing Factor (

): -

Precision: RSD

for 6 replicate injections of the standard.

Linearity & Range[6][8]

-

Demonstrate linearity for Impurity D from LOQ (approx 0.03%) to 120% of the specification limit (0.15%) .

-

Correlation Coefficient (

):

Troubleshooting Guide

| Issue | Probable Cause | Corrective Action |

| Drifting Baseline at 225 nm | Mobile phase absorbance (Acetate/Formate buffers).[][2] | Switch to Phosphate buffer (transparent at 225 nm). Ensure high-quality Acetonitrile. |

| Impurity D Peak Broadening | Strong hydrophobic interaction with C18. | Increase % Organic in Mobile Phase B or increase column temperature to 40°C. |

| Ghost Peaks | Carryover of Impurity D. | The Boc-intermediate is sticky.[][2] Add a needle wash step with 100% ACN. |

References

-

European Pharmacopoeia (Ph.[5] Eur.) . Linagliptin Monograph 2986. European Directorate for the Quality of Medicines (EDQM). [][2]

-

Bhawani, S., et al. (2023) .[] "Impurity Profiling, Stability Indicating Method Development and Validation of Linagliptin." Rasayan Journal of Chemistry, 16(4), 2023.[][7]

-

BOC Sciences . Linagliptin Impurity D (CAS 668273-75-4) Product Data. [][2]

-

U.S. Pharmacopeia (USP) . General Chapter <621> Chromatography. [][2]

-

Vemula, P., et al. "Development and Validation of Novel Stability-Indicating RP-HPLC Method for Determination of Linagliptin."[] International Journal of Pharmacy and Pharmaceutical Research. [][2]

Sources

- 2. 1,1-Dimethylethyl N-((3R)-1-(7-(2-butyn-1-yl)-2,3,6,7-tetrahydro-3-methyl-1-((4-methyl-2-quinazolinyl)methyl)-2,6-dioxo-1H-purin-8-yl)-3-piperidinyl)carbamate | C30H36N8O4 | CID 66754802 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Identification and Structural Characterization of Degradation Products of Linagliptin by Mass Spectrometry Techniques - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Linagliptin | C25H28N8O2 | CID 10096344 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. synthinkchemicals.com [synthinkchemicals.com]

- 7. Bot Verification [rasayanjournal.co.in]

Isolation of Linagliptin Impurity D using preparative HPLC

Application Note: Isolation of Linagliptin Impurity D (N-Boc Intermediate) via Preparative HPLC

Executive Summary

Objective: To isolate and characterize Linagliptin Impurity D (N-Boc-Linagliptin intermediate) from crude reaction mixtures or enriched mother liquors with >98% purity. Target Audience: Process Chemists, Analytical Scientists, and CMC Regulatory Professionals. Significance: Linagliptin is a potent DPP-4 inhibitor used for Type 2 Diabetes.[1][2] Impurity D (CAS 666816-91-7) represents the penultimate intermediate (N-Boc protected form). Its isolation is critical for establishing Reference Standards (RS) required for ICH Q3A/B compliance and method validation. Core Challenge: Separating the highly hydrophobic Boc-protected precursor from the polar, basic active pharmaceutical ingredient (API) while maintaining solubility and peak shape at high loading.

Chemical Background & Target Identification

To ensure scientific accuracy, we define the specific target impurity for this protocol, as nomenclature can vary between suppliers.

-

Target: Linagliptin Impurity D (N-Boc Intermediate)

-

Chemical Name: tert-butyl N-[(3R)-1-(7-but-2-ynyl-3-methyl-2,6-dioxopurin-8-yl)piperidin-3-yl]carbamate[][4]

-

Origin: Process Related Impurity.[6][7] Arises from incomplete deprotection of the tert-butyloxycarbonyl (Boc) group during the final synthetic step.

-

Physicochemical Difference:

-

Linagliptin (API): Contains a free primary amine.[1] High polarity, basic (pKa ~8.6).

-

Impurity D: Contains a Boc-protected amine. Significantly higher lipophilicity (Hydrophobic), reduced basicity.

-

Method Development Strategy

The isolation strategy leverages the drastic difference in hydrophobicity introduced by the Boc group. While the API elutes early due to its polarity, the Boc-impurity will exhibit strong retention on C18 stationary phases.

Critical Decision: Mobile Phase pH

-

Option A: Acidic pH (Formic Acid/TFA): Protonates the API, improving solubility but potentially causing peak tailing due to silanol interactions.

-

Option B: Basic pH (Ammonium Bicarbonate, pH 10): Recommended. Keeps the API in its free-base form. For basic drugs like Linagliptin, high pH often yields sharper peaks and higher loading capacity on hybrid-silica C18 columns.

Selected Strategy: Gradient elution on C18 using a volatile basic buffer (Ammonium Bicarbonate) to facilitate direct lyophilization.

Figure 1: Isolation Workflow from Crude to Reference Standard.

Experimental Protocol

Reagents & Materials

| Component | Grade/Specification | Function |

| Stationary Phase | Hybrid C18 Prep Column (e.g., XBridge BEH C18 or Gemini NX-C18), 5 µm, 19 x 150 mm | Separation (High pH stable) |

| Mobile Phase A | 10 mM Ammonium Bicarbonate (pH 10.0 adjusted with NH₄OH) | Weak basic buffer |

| Mobile Phase B | Acetonitrile (HPLC Grade) | Organic modifier |

| Diluent | 50:50 Methanol:Water | Sample solubilization |

Sample Preparation (Enrichment)

If Impurity D is present at <0.5%, direct isolation is inefficient. Perform Mother Liquor Enrichment:

-

Collect mother liquor from the final crystallization step.

-

Evaporate solvent to near dryness.

-

Re-dissolve residue in minimal Methanol.

-

Filtration: Pass through a 0.45 µm PTFE filter to remove particulates.

-

Concentration: Adjust to ~50-100 mg/mL.

Analytical Method (QC & Scouting)

Before scaling up, confirm retention times.

-

Column: C18 Analytical (4.6 x 150 mm, 3.5 µm).

-

Flow: 1.0 mL/min.[8]

-

Gradient: 5% B to 90% B over 15 mins.

-

Detection: UV 225 nm (Carbonyl absorbance) and 294 nm (Xanthine core).

-

Expected Result: Linagliptin elutes ~6-8 min; Impurity D elutes ~12-14 min (Significant lag due to Boc group).

Preparative Isolation Protocol

System: Preparative HPLC with Binary Gradient Pump and Fraction Collector.

-

Equilibration: Flush column with 90% MP-A / 10% MP-B for 10 CV (Column Volumes).

-

Loading: Inject 500 µL - 2 mL (depending on column capacity). Tip: Do not overload volume; overload concentration instead to maintain band sharpness.

-

Gradient Program:

-

0-2 min: Hold 10% B (Desalting/Injection pulse).

-

2-20 min: Linear ramp 10% -> 80% B.

-

20-25 min: Hold 95% B (Wash lipophilic dimers).

-

25-30 min: Re-equilibrate 10% B.

-

-

Collection Logic:

-

Threshold: Collect peaks > 50 mAU.

-

Time Windows: Discard the massive main peak (Linagliptin). Collect the late-eluting peak (Impurity D).

-

Note: Impurity D will likely be the largest peak after the main drug peak.

-

Post-Run Processing

-

Pooling: Analyze individual fractions by Analytical HPLC. Pool fractions with purity >98%.

-

Solvent Removal:

-

Rotary evaporate Acetonitrile at <40°C (Boc groups are thermally stable but caution is best).

-

Lyophilize the remaining aqueous phase to remove Ammonium Bicarbonate (it sublimes).

-

-

Storage: Store at -20°C under Argon/Nitrogen.

Results & Discussion

Chromatographic Behavior

The separation relies on the Hydrophobic Subtraction Model .

-

Linagliptin: The free amine interacts with water/buffer, eluting early.

-

Impurity D: The tert-butyl carbamate shields the polar amine and adds a bulky lipophilic group. This results in a retention factor (

) typically 2-3x higher than the API.

Purity & Structural Confirmation

Upon isolation, the structure must be validated:

-

Mass Spectrometry (ESI+): Look for

(approx).-

Diagnostic: A fragment loss of 100 Da (Boc group) in MS/MS confirms the identity.

-

-

1H NMR (DMSO-d6):

-

Key Signal: A strong singlet integrating for 9 protons at

ppm (tert-butyl group). -

Absence: The broad singlet of the free primary amine (

ppm) seen in Linagliptin will be replaced/shifted to a carbamate NH signal (

-

Troubleshooting Guide

| Issue | Probable Cause | Corrective Action |

| Broad Peaks | Sample solvent too strong (100% MeOH). | Dilute sample with water (50:50 MeOH:H2O) before injection to focus the band. |

| Co-elution | Gradient too steep. | Use a "Shallow Gradient" segment (e.g., 40-60% B over 20 mins) specifically where Impurity D elutes. |

| Low Recovery | Precipitation in the column. | Ensure the sample is fully soluble in the starting mobile phase. Switch to Formic Acid (pH 2) if basic solubility is poor. |

| Ghost Peaks | Carryover of lipophilic impurities. | Add a "Sawtooth" wash (95% B -> 10% B -> 95% B) between runs. |

References

-

National Center for Biotechnology Information. (2026). PubChem Compound Summary for CID 10096344, Linagliptin. Retrieved February 6, 2026, from [Link]

-

Lakshmi, K. S., et al. (2024). Isolation, Characterization and Cumulative Quantification approach for nine organic impurities in empagliflozin and linagliptin drugs. Indian Journal of Chemical Technology. Retrieved February 6, 2026, from [Link]

-

Deshpande, P. B., et al. (2020). Development and Validation of Novel Stability-Indicating RP-HPLC Method for Determination of Linagliptin. International Journal of Pharmacy and Pharmaceutical Research. Retrieved February 6, 2026, from [Link]

Sources

Troubleshooting & Optimization

Resolving peak co-elution of Linagliptin Impurity D and API

Technical Support Center: Linagliptin Impurity Profiling & Separation Guide

Executive Summary & Chemical Context

The Issue: Users frequently report a "co-elution" or "ghost peak" interference at the retention time of Linagliptin API, often attributed to Impurity D .

The Chemistry: To resolve this, we must first accurately define the impurity. In most commercial and vendor contexts (e.g., BOC Sciences, Guidechem), Linagliptin Impurity D is the BOC-protected intermediate (CAS 666816-91-7).[1]

| Compound | Chemical Nature | Key Functional Group | Hydrophobicity (LogP) | Chromatographic Behavior |

| Linagliptin (API) | Basic Amine | Free primary amine (piperidine) | ~1.7 (Moderate) | Elutes early/mid-gradient in acidic RP-HPLC.[1][2] |

| Impurity D | Carbamate | BOC-protected amine (t-butyl carbamate) | > 3.5 (High) | Highly Retained. Elutes significantly later than API.[1][2] |

The Diagnosis: Because Impurity D is much more hydrophobic than the API, true co-elution in a standard gradient is chemically unlikely. The "co-elution" is almost invariably a Carryover (Wrap-around) Effect where the Impurity D from Injection N-1 elutes during the API window of Injection N.[1]

Diagnostic Workflow (Troubleshooting)

Use this decision tree to confirm if you are dealing with a wrap-around ghost peak or a genuine selectivity issue.

Figure 1: Diagnostic logic for distinguishing between late-eluting carryover and true co-elution.

Resolution Protocols

Protocol A: Eliminating Wrap-Around Interference (The "Wash Step")

Applicable when Impurity D (BOC-intermediate) elutes in the next chromatogram.[1][2]

The Mechanism: The BOC group interacts strongly with C18 chains. If your method ends the organic ramp at 60-70% B, Impurity D may not elute until the re-equilibration phase of the next run.

Optimized Gradient Parameters:

-

Column: C18 (L1) or C8 (L7), 150 x 4.6 mm, 3.5 µm or 5 µm.[2]

-

Mobile Phase A: 0.1% Orthophosphoric acid or 10mM Phosphate Buffer pH 2.5-3.0 (Low pH prevents tailing of the basic API).[1]

-

Mobile Phase B: Acetonitrile (ACN is stronger than MeOH for eluting hydrophobic BOC groups).[2][3]

Recommended Gradient Profile:

| Time (min) | % Mobile Phase B | Purpose |

|---|---|---|

| 0.0 | 10-15% | Initial retention of polar impurities. |

| 15.0 | 60% | Elution of Linagliptin (approx. 8-12 min) and polar degradants. |

| 15.1 | 90-95% | CRITICAL STEP: Ramp to high organic to strip Impurity D. |

| 20.0 | 90-95% | Hold to ensure complete elution of the BOC-impurity. |

| 20.1 | 10-15% | Return to initial conditions.[1][2][3] |

| 25.0 | 10-15% | Re-equilibration.[1][2] |

Why this works: The high-organic flush (95% B) forces the hydrophobic Impurity D off the column within the same run, preventing it from interfering with subsequent injections.

Protocol B: Addressing "True" Co-elution (The Enantiomer Issue)

Applicable if the peak does NOT shift with gradient changes.

Context: If the impurity tracks perfectly with the API despite gradient changes, you are likely not dealing with the BOC-impurity (Impurity D), but rather the S-Enantiomer (often labeled differently, e.g., Impurity 10 or Related Compound A in some monographs).

Solution: Enantiomers cannot be separated on standard C18 columns. You must switch to a Chiral Method .

Validated Chiral Conditions:

-

Column: Chiralpak AD-H or Chiralpak IA (Amylose tris-3,5-dimethylphenylcarbamate).[1]

-

Mode: Normal Phase or Polar Organic Mode.

-

Mobile Phase: n-Hexane : Ethanol : Diethylamine (80 : 20 : 0.1).[1]

-

Expected Result: The S-isomer will elute before or after the R-isomer (Linagliptin) depending on the specific column version, with typical resolution > 2.0.[1]

Frequently Asked Questions (FAQs)

Q: Why does Impurity D tail so badly? A: If you are observing tailing on the Impurity D peak (BOC-intermediate), it is likely due to the hydrophobic interaction being too strong or the mobile phase pH being too close to the pKa of the carbamate nitrogen (though it's generally non-basic). However, tailing of the API (Linagliptin) is more common due to its basic piperidine and xanthine nitrogens.

-

Fix: Ensure Mobile Phase A pH is ≤ 3.0 . At pH 2.5, the basic amines are fully protonated, reducing secondary interactions with residual silanols on the column.

Q: Can I use Methanol instead of Acetonitrile? A: For Linagliptin API, yes. However, for Impurity D (BOC) , Methanol is a weaker eluent than Acetonitrile. If you use Methanol, you must hold the high-organic wash step (95% B) for longer (e.g., 10 minutes instead of 5) to ensure the hydrophobic BOC impurity is fully eluted.

Q: The USP monograph lists "Impurity D" but doesn't show the structure. How do I know this is the BOC compound? A: While pharmacopeial designations can vary, vendor data consistently maps "Impurity D" to the BOC-intermediate (CAS 666816-91-7).[1] Always verify by checking the Relative Retention Time (RRT) in your specific monograph.

-

If RRT is < 1.0 (elutes before API), it is NOT the BOC compound.

-

If RRT is > 1.5 (elutes well after API), it matches the BOC profile.

References

-

BOC Sciences. Linagliptin Impurity D (CAS 666816-91-7) Data Sheet.[1] Retrieved from

-

Kumar, C., et al. (2016).[4] A New and Enantioselective Chromatographic Method for Linagliptin on Amylose Coated Chiral Stationary Phase.[4] American Journal of Analytical Chemistry, 7, 556-567.[1][4] Retrieved from [1][2]

-

GuideChem. Linagliptin Impurity D Chemical Properties and Structure. Retrieved from

-

National Institutes of Health (NIH). Identification and Structural Characterization of Degradation Products of Linagliptin. Retrieved from [1][2]

Sources

- 1. scribd.com [scribd.com]

- 2. Applications of Hydrophilic Interaction Chromatography in Pharmaceutical Impurity Profiling: A Comprehensive Review of Two Decades - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Applications of Hydrophilic Interaction Chromatography in Pharmaceutical Impurity Profiling: A Comprehensive Review of Two Decades | MDPI [mdpi.com]

- 4. A New and Enantioselective Chromatographic Method for Linagliptin on Amylose Coated Chiral Stationary Phase [scirp.org]

- 5. mdpi.com [mdpi.com]

Separation of Linagliptin Impurity D from Impurity C and E

Topic: Separation of Linagliptin Impurity D from Impurity C and E Doc ID: LINA-TRBL-004 | Version: 2.1 | Status: Active

Executive Summary: The "Critical Cluster" Challenge

To the Researcher: You are likely visiting this page because your RP-HPLC method is failing to resolve Impurity D from Impurity C and Impurity E . In Linagliptin analysis, this "Critical Cluster" typically arises due to the structural similarity of the xanthine core modifications.

-

Impurity C is often the S-enantiomer (if chiral method) or a regioisomer (if achiral RP-HPLC).

-

Impurity D and E are frequently degradation products (e.g., N-acetyl or des-butynyl analogs) that exhibit similar hydrophobicity to the regioisomers.

This guide moves beyond standard pharmacopeial defaults to provide orthogonal selectivity strategies —specifically leveraging pH switching and π-π interactions—to break this co-elution.

Core Protocol: The Orthogonal Resolution Strategy

Standard C18 methods at acidic pH often fail to separate these impurities because the basic piperidine moiety remains protonated, masking subtle structural differences in the xanthine core.

Method A: The "High pH" Switch (Recommended for Basic Impurities)

Rationale: Linagliptin is a weak base. At pH > 9.0, the molecule is deprotonated. This drastically changes the interaction with the stationary phase, often reversing the elution order of positional isomers (Impurities C/D/E).

System Requirements:

-

Column: Hybrid Silica C18 (e.g., Waters XBridge BEH C18 or Agilent Zorbax Extend-C18). Do not use standard silica columns at this pH.

-

Mobile Phase A: 10 mM Ammonium Bicarbonate (pH 9.5 adjusted with Ammonia).

-

Mobile Phase B: Acetonitrile (100%).

Gradient Program (Standard Starting Point):

| Time (min) | % Mobile Phase A | % Mobile Phase B | Flow Rate (mL/min) |

| 0.0 | 95 | 5 | 1.0 |

| 5.0 | 95 | 5 | 1.0 |

| 25.0 | 60 | 40 | 1.0 |

| 35.0 | 20 | 80 | 1.0 |

| 40.0 | 95 | 5 | 1.0 |

Method B: The "Pi-Selectivity" Approach (Alternative)

Rationale: If pH switching is not an option (e.g., MS constraints), use a Phenyl-Hexyl column. The π-π interactions between the phenyl ring on the column and the xanthine/quinazoline rings of Linagliptin provide unique selectivity for regioisomers (D vs E) that C18 cannot achieve based on hydrophobicity alone.

-

Column: Phenyl-Hexyl (e.g., Phenomenex Luna Phenyl-Hexyl or Waters CSH Phenyl-Hexyl).

-

Mobile Phase: 0.1% Formic Acid in Water (A) / Methanol (B). Note: Methanol enhances π-π selectivity better than Acetonitrile.

Interactive Troubleshooting Guide (FAQ)

Scenario 1: "Impurity D is co-eluting on the tail of Impurity C."

Q: Is your mobile phase pH exactly 2.5?

-

Diagnosis: At low pH, peak tailing of the main Linagliptin peak or large impurities can mask smaller neighbors.

-

Action:

-

Add 10 mM Triethylamine (TEA) to the buffer if working at low pH. This competes for silanol sites and sharpens the peaks.

-

Switch to Method A (High pH). The elution order often changes, moving Impurity D before Impurity C.

-

Scenario 2: "I see Impurity C and E, but D is missing."

Q: Are you using a UV detector?

-

Diagnosis: Impurity D might be an intermediate lacking the full chromophore, or it is co-eluting perfectly.

-

Action:

Scenario 3: "My retention times are drifting, causing D/E overlap."

Q: Is your column temperature controlled?

-

Diagnosis: Separation of structural isomers is thermodynamically sensitive.

-

Action: Lock column temperature at 35°C . Lower temperatures (25°C) increase retention but broaden peaks; higher temperatures (45°C) sharpen peaks but may reduce the resolution (

) between isomers.

Visual Workflows

Figure 1: Method Development Decision Tree

Use this logic flow to select the correct separation mode based on your specific impurity types.

Caption: Decision matrix for selecting the optimal stationary phase and pH conditions for Linagliptin impurity profiling.

Figure 2: Troubleshooting The Critical Pair

Diagnostic loop for resolving co-elution issues.

Caption: Step-by-step parameter adjustment loop to maximize resolution (

References & Authority

-

Rao, B.V., et al. (2015).[5] "Review on stability indicating HPLC method development." World Journal of Pharmacy and Pharmaceutical Sciences.[5] 5

-

Relevance: Establishes the baseline C18/Phosphate buffer methods and defines common degradation pathways.

-

-

Asian Publication Corp. (2022).[2] "Separation of linagliptin and its related substances." Asian Journal of Chemistry. 2[6][7][8][9][10]

-

Relevance: Details the specific gradient programs and the use of YMC Pack ODS-AQ columns for polar impurity retention.

-

-

Bhawani, S. & Kumar, T.N.V. (2023).[1] "Impurity Profiling Stability Indicating Method Development...". Rasayan Journal of Chemistry. 1

-

Relevance: Provides LC-MS characterization data for oxidative degradants (Impurity D/E analogs) confirming the need for specific pH control.

-

-

Mali, S., et al. (2023).[1] "Development and Validation of Analytical Method for Linagliptin...". Impact Factor. 9

-

Relevance: Validates the RP-HPLC approach for bulk drug formulations.

-

Disclaimer: This guide is for research and development purposes. Always cross-reference with the specific USP/EP monograph applicable to your region for compliance testing.

Sources

- 1. Bot Verification [rasayanjournal.co.in]

- 2. asianpubs.org [asianpubs.org]

- 3. mdpi.com [mdpi.com]

- 4. CN114527200B - Detection method of linagliptin related substances - Google Patents [patents.google.com]

- 5. jetir.org [jetir.org]

- 6. Development of RP-HPLC, Stability Indicating Method for Degradation Products of Linagliptin in Presence of Metformin HCl by Applying 2 Level Factorial Design; and Identification of Impurity-VII, VIII and IX and Synthesis of Impurity-VII - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Identification and Structural Characterization of Degradation Products of Linagliptin by Mass Spectrometry Techniques - PMC [pmc.ncbi.nlm.nih.gov]

- 9. impactfactor.org [impactfactor.org]

- 10. scispace.com [scispace.com]

Technical Support Center: Troubleshooting Ghost Peaks in Linagliptin Stability Studies

Audience: Analytical Scientists, QC Researchers, and Method Development Specialists. Scope: High-Performance Liquid Chromatography (HPLC/UPLC) Stability Indicating Methods (SIM). Subject: Linagliptin (C25H28N8O2) – DPP-4 Inhibitor.[1][2][3]

Executive Summary: The "Ghost" Phenomenon

In stability studies for Linagliptin, distinguishing between genuine degradation products (impurities) and system artifacts ("ghost peaks") is critical. Linagliptin is a xanthine derivative with basic properties, making it susceptible to specific interactions with stationary phases and mobile phase additives.

The Core Problem: Ghost peaks often mimic impurities, appearing at specific retention times during gradient elution.[4] Misidentifying a ghost peak as a degradation product can lead to false Out-of-Specification (OOS) results and unnecessary root cause investigations.

This guide provides a scientifically grounded workflow to isolate, identify, and eliminate these artifacts.

Diagnostic Workflow: Isolate the Source

Before altering your method, you must triangulate the origin of the peak. Use the following decision logic to categorize the issue.

Figure 1: Decision matrix for isolating the source of extra-column peaks in HPLC analysis.

Troubleshooting Modules

Module A: The "Gradient" Ghost (Mobile Phase Artifacts)

Symptom: A peak appears in the gradient blank (no injection) at a consistent retention time. Context: Linagliptin methods often use Ammonium Acetate or Ammonium Formate buffers (pH 3.0–5.0) to maintain the ionization state of the basic amine groups [1].

Root Cause: Organic impurities in the water or buffer salts accumulate at the head of the column during the aqueous equilibration phase. As the organic modifier (Acetonitrile/Methanol) increases during the gradient, these impurities elute as a sharp peak. This is known as "Gradient Focusing."

Corrective Protocol:

-

The "Trap Column" Technique:

-

Buffer Hygiene:

-

Do not top up buffer bottles. Discard old buffer.

-

Ammonium acetate is a nutrient source for bacteria. Filter aqueous mobile phases through a 0.22 µm filter daily.

-

Tip: If the ghost peak is at the end of the gradient, it is likely a highly hydrophobic contaminant in the organic phase (Acetonitrile).

-

Module B: The "Zombie" Peak (Carryover)

Symptom: A peak appears in the blank injection only after a high-concentration sample injection. Context: Linagliptin is a basic compound with high affinity for silanols on the column and metallic surfaces in the injector [3].

Root Cause: Insufficient needle washing allows residual Linagliptin to carry over to the next run. This "zombie" peak often elutes at the exact retention time of the API, mimicking a stable drug peak but confusing mass balance calculations.

Corrective Protocol:

-

Optimize Needle Wash:

-

Standard wash (50:50 MeOH:Water) is often insufficient for Linagliptin.

-

Recommendation: Use an acidified organic wash (e.g., Acetonitrile + 0.1% Formic Acid) to protonate the amine groups, reducing their adhesion to metal surfaces.

-

-

Gradient Flush:

-

Ensure the gradient ends with a high organic hold (e.g., 90% B) for at least 3–5 column volumes to strip the column of any retained dimers or hydrophobic impurities.

-

Scientific Differentiation: Real vs. Ghost

In stability studies, you must differentiate between degradation and artifacts. Linagliptin is sensitive to acid hydrolysis and oxidation [4].[5]

Comparative Data Table:

| Feature | True Degradation Product | Ghost Peak (Artifact) |

| Origin | Chemical breakdown of API. | System, Mobile Phase, or Environment.[2][4][8][9][10][11][12] |

| Response to Stress | Increases under stress (e.g., Peroxide, Acid). | Remains constant regardless of sample stress. |

| Blank Injection | Absent in blank. | Present in blank (or zero-volume run). |

| Spectral Purity (DAD) | Matches API or specific degradant spectra. | often has non-specific UV absorbance (low wavelength). |

| Flow Rate Test | RT shifts inversely proportional to flow rate. | RT may not shift linearly if related to dwell volume. |

| Key Linagliptin Examples | Acid: Deacetylated degradant.Oxidation: N-oxide impurity. | Ammonium Acetate: Impurity peaks at gradient slope change.Plasticizers: Leachables from vials. |

FAQ: Expert Solutions

Q1: I see a peak at the same retention time as Linagliptin in my blank. Is my column contaminated?

-

Answer: Not necessarily. This is classic Carryover . Linagliptin is "sticky."

-

Test: Perform 3 consecutive blank injections. If the peak area decreases sequentially (e.g., 1000 -> 500 -> 100 area counts), it is carryover. If it remains constant, it is contamination in your blank diluent or mobile phase.

-

Q2: My ghost peak only appears at 210 nm but disappears at 254 nm. Why?

-

Answer: This indicates the peak is likely a Mobile Phase Artifact or an organic impurity (like a plasticizer from the water bottle cap). Linagliptin absorbs strongly at 225 nm and 294 nm. Peaks that only appear at low UV wavelengths (near the solvent cutoff) are rarely drug-related degradants.

Q3: Can the sample vial cause ghost peaks?

-

Answer: Yes. This is a "Leachable." If you use septa containing silicone or rubber, organic solvents (diluents) can extract plasticizers.

-

Solution: Use PTFE-lined (Teflon) septa and pre-slit caps to prevent coring.

-

Q4: I see a "hump" in the baseline during the gradient. Is this a ghost peak?

-

Answer: This is likely a Gradient Artifact caused by the difference in refractive index or absorbance between Mobile Phase A (Buffer) and B (Organic).

-

Fix: Ensure your reference wavelength on the DAD is set correctly (e.g., 360 nm with 100 nm bandwidth) to subtract baseline drift, but be careful not to subtract real peaks.

-

References

-

National Institutes of Health (NIH). Development of RP-HPLC, Stability Indicating Method for Degradation Products of Linagliptin. Available at: [Link]

-

Phenomenex. How to Identify Ghost Peaks in U/HPLC. Available at: [Link]

-

LCGC International. Ghost Peaks in Gradient HPLC. Available at: [Link]

-

MDPI (Molecules). Identification and Structural Characterization of Degradation Products of Linagliptin by Mass Spectrometry Techniques. Available at: [Link][3][13][14]

Sources

- 1. derpharmachemica.com [derpharmachemica.com]

- 2. ijcrt.org [ijcrt.org]

- 3. pubs.rsc.org [pubs.rsc.org]

- 4. chromatographyonline.com [chromatographyonline.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. asianpubs.org [asianpubs.org]

- 8. sepscience.com [sepscience.com]

- 9. researchgate.net [researchgate.net]

- 10. Identification and Structural Characterization of Degradation Products of Linagliptin by Mass Spectrometry Techniques - PMC [pmc.ncbi.nlm.nih.gov]

- 11. A New and Enantioselective Chromatographic Method for Linagliptin on Amylose Coated Chiral Stationary Phase [scirp.org]

- 12. hplc.eu [hplc.eu]

- 13. Development of RP-HPLC, Stability Indicating Method for Degradation Products of Linagliptin in Presence of Metformin HCl by Applying 2 Level Factorial Design; and Identification of Impurity-VII, VIII and IX and Synthesis of Impurity-VII - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Validated Stability Indicating and Assay Method Development of Linagliptin in Formulation by RP-HPLC Using Quality by Design | Orbital: The Electronic Journal of Chemistry [periodicos.ufms.br]

Technical Support Center: Linagliptin Impurity D Peak Shape Analysis

Topic: Impact of Buffer pH on Linagliptin Impurity D Peak Shape Audience: Analytical Chemists, Method Development Scientists, and QC Specialists. Context: Linagliptin is a DPP-4 inhibitor with a xanthine-based structure containing basic amine functionalities. "Impurity D" (often characterized as a structural isomer or enantiomer depending on the specific pharmacopeia, e.g., the S-enantiomer in some contexts) presents significant chromatographic challenges. Its peak shape is a direct function of the ionization state of its basic nitrogen centers relative to the mobile phase pH.

Module 1: The Mechanism (Why pH Matters)

To troubleshoot peak shape, you must understand the molecular war occurring inside your column. Linagliptin and Impurity D share a high pKa value (approximately 8.6 for the secondary amine) and a lower pKa (~1.9).

The Ionization Trap

The peak shape of Impurity D is governed by two competing forces: Protonation and Silanol Interaction .

-

Acidic pH (2.0 – 4.0):

-

State: The basic amine is fully protonated (

). -

Risk: While this improves solubility, the cationic species interacts strongly with residual ionized silanols (

) on the silica backbone of C18 columns. -

Result: Severe peak tailing (The "Shark Fin" peak).

-

-

Intermediate pH (6.0 – 8.0):

-

Basic pH (> 9.5):

-

State: The molecule is neutral (

). -

Benefit: No ionic interaction with silanols.

-

Result: Sharp, symmetrical peaks (provided the column can withstand high pH).

-

Visualization: The pH Interaction Pathway

Caption: Figure 1. Mechanistic impact of mobile phase pH on the ionization state of Linagliptin/Impurity D and the resulting chromatographic peak shape.

Module 2: Troubleshooting Guide

This section addresses specific peak shape failures associated with Impurity D.

Scenario A: The "Shark Fin" (Severe Tailing)

Symptom: Asymmetry factor (

-

Root Cause: You are likely running at pH 3.0 - 4.0 using a standard C18 column. The protonated impurity is "sticking" to residual silanols.

-

Corrective Action:

-

Add a Chaotropic Agent: Add 0.1% Triethylamine (TEA) or Trifluoroacetic Acid (TFA) to the mobile phase. TEA competes for the silanol sites, "blocking" them from the impurity.

-

Increase Buffer Strength: Raise buffer concentration from 10mM to 25-50mM. Higher ionic strength suppresses the electrical double layer, reducing silanol attraction.

-

Switch Column: Move to a "Hybrid" particle column (e.g., Waters XBridge or Phenomenex Kinetex EVO) designed to have no accessible silanols.

-

Scenario B: The "Doublet" (Peak Splitting)

Symptom: Impurity D looks like two partially resolved peaks or has a "shoulder."

-

Root Cause: The buffer pH is too close to the pKa (approx pH 7.5 - 8.5). The analyte exists as both cation and neutral base, eluting at slightly different rates.

-

Corrective Action:

-

Immediate: Shift pH by at least 2 units.

-

Recommendation: Drop pH to < 3.0 (ensure full protonation) or raise to > 10.0 (ensure full neutral state).

-

Scenario C: Resolution Loss (Impurity D merges with Main Peak)

Symptom: Peak shape is fine, but Impurity D is swallowed by the Linagliptin main peak.

-

Root Cause: Selectivity issue.[3] At the current pH, the hydrophobicity difference between the impurity and main drug is minimized.

-

Corrective Action:

-

Fine-tune pH: Small changes (e.g., pH 2.5 vs 3.0) can drastically alter the resolution of basic impurities.

-